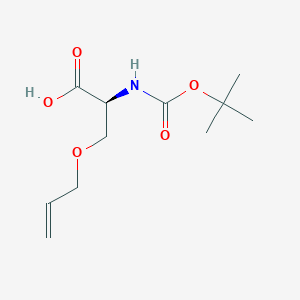

(S)-3-(烯丙氧基)-2-((叔丁氧羰基)氨基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

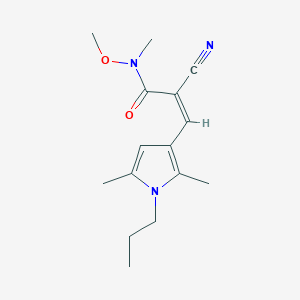

“(S)-3-(Allyloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid” is a complex organic compound. It contains an allyloxy group, a tert-butoxycarbonyl (BOC) protected amino group, and a carboxylic acid group. The presence of these functional groups suggests that this compound could be involved in various chemical reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve the protection of an amino group with a BOC group, followed by the introduction of the allyloxy group . The BOC group is commonly used in organic synthesis to protect amines, and can be removed under acidic conditions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the BOC group and the allyloxy group could potentially introduce steric hindrance, affecting the compound’s reactivity .Chemical Reactions Analysis

The compound could participate in a variety of chemical reactions, thanks to its functional groups. The allyloxy group could undergo reactions typical of alkenes, such as addition reactions. The BOC-protected amino group could be deprotected under acidic conditions to reveal the free amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid group could make the compound soluble in polar solvents .科学研究应用

对映选择性合成

- 神经兴奋剂类似物的合成:已使用(S)-3-(烯丙氧基)-2-((叔丁氧羰基)氨基)丙酸衍生物合成了神经兴奋剂类似物的对映体,如2-氨基-3-(3-羟基-5-叔丁基异噁唑-4-基)丙酸(ATPA),展示了其在生产具有潜在神经学应用的化合物中的实用性(Pajouhesh et al., 2000)。

有机合成

荧光化合物的制备

已报道了通过蒽腈氧化物和N-Boc保护的(S)-丙氨酸烯丙基酯的环加成合成荧光化合物,其中涉及(S)-3-(烯丙氧基)-2-((叔丁氧羰基)氨基)丙酸衍生物,突出了其在生产新型荧光材料中的作用(Memeo et al., 2014)。

抗微生物化合物的开发

从(2S)-3-(苄氧基)-2-[(叔丁氧羰基)氨基]丙酸合成的化合物显示出强大的抗微生物活性,展示了该化合物在抗微生物药物开发领域的潜力(Pund et al., 2020)。

聚合和材料合成

- 聚合应用:该化合物已用于合成氨基酸衍生的乙炔单体,如N-(叔丁氧羰基)-l-丙氨酸丙炔基酯,然后聚合形成具有潜在材料科学应用的聚合物(Gao et al., 2003)。

催化和化学合成

- 催化应用:该化合物已用于使用非均相可回收催化剂对胺进行N-叔丁氧羰基化,展示了其在高效和环保的化学合成过程中的实用性(Heydari et al., 2007)。

作用机制

Target of Action

Boc-Ser(allyl)-OH, also known as N-Boc-O-allyl-L-serine or (S)-3-(Allyloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid, is primarily used as a protecting group for amines in organic synthesis . The primary targets of this compound are amines, which are quite good nucleophiles and strong bases . These amines often need to be protected to allow for transformations of other functional groups .

Mode of Action

The Boc group, short for tert-butyloxycarbonyl, is used to protect an amino group by converting it into a carbamate . This protection is achieved through the formation of a carbamate from the amine and Di-tert-butyl decarbonate . The Boc group is then removed with a strong acid such as trifluoracetic acid (TFA), which protonates the carbonyl oxygen, facilitating the cleavage of the Boc group .

Biochemical Pathways

The biochemical pathways involved in the action of Boc-Ser(allyl)-OH are primarily related to the synthesis of peptides . The Boc group is the most used protection of amino groups in peptide synthesis . The addition and removal of the Boc group are key steps in these pathways .

Pharmacokinetics

The stability of the boc group under various conditions is a key factor influencing its bioavailability .

Result of Action

The result of the action of Boc-Ser(allyl)-OH is the protection of amines, allowing for transformations of other functional groups . This protection is crucial in the synthesis of peptides . The removal of the Boc group is typically very easy, and can be observed by the CO2 bubbling out of the solution .

Action Environment

The action of Boc-Ser(allyl)-OH is influenced by various environmental factors. The addition of the Boc group to the amine is facilitated by the presence of a strong base . The removal of the Boc group is achieved with a strong acid . The stability of the Boc group under various conditions, including acidic and basic conditions, also influences its action .

安全和危害

未来方向

属性

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-enoxypropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-5-6-16-7-8(9(13)14)12-10(15)17-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJBUKLQZLAOFEA-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COCC=C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](COCC=C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-N-[cyano-(2-methoxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2477321.png)

![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2477322.png)

![Ethyl 4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethoxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2477323.png)

![4-Tert-butyl-3-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one](/img/structure/B2477330.png)

![(Z)-2-[(2,3-dimethylphenyl)diazenyl]-3-hydroxy-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B2477335.png)

![Ethyl 5-((2-chlorobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2477339.png)

![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2477342.png)